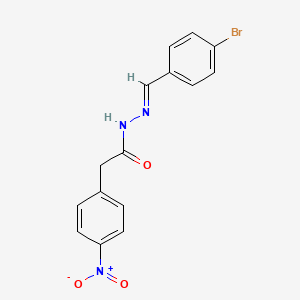

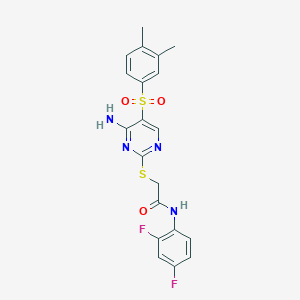

![molecular formula C25H23FN2O3S B2410037 N-(2,3-dimethylphenyl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide CAS No. 686744-08-1](/img/structure/B2410037.png)

N-(2,3-dimethylphenyl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dimethylphenyl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide, also known as compound X, is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound belongs to the family of sulfonamide derivatives and has been shown to exhibit a range of biochemical and physiological effects. In

Scientific Research Applications

Fluorescent Molecular Probes Development

Researchers have developed new fluorescent solvatochromic dyes with strong solvent-dependent fluorescence, applicable for creating ultrasensitive fluorescent molecular probes. These probes can study various biological events and processes, benefiting from their fluorescence-environment dependence, long emission wavelength, large extinction coefficients, high fluorescence quantum yields, and large Stokes shift (Diwu et al., 1997).

Advances in HIV-1 Inhibitors

Indolyl aryl sulfones (IASs) have been identified as a potent class of NNRTIs, showing very potent and selective anti-HIV-1 activity. Modifications in the sulfonyl moiety of IAS derivatives have led to significant improvements in antiviral activity against both wild-type HIV-1 and resistant mutants, highlighting their potential for clinical trials (Silvestri & Artico, 2005).

Enhancements in Protein Analysis Sensitivity

A study utilizing a water-soluble sulfo-3H-indocyanine dye for protein derivatization followed by HPLC separation and fluorescence detection has demonstrated a 100-fold improvement in detection sensitivity compared to traditional methods. This approach shows promise for detecting low abundance proteins and quantitative protein analysis (Qiao et al., 2009).

Novel Polymer Electrolytes Synthesis

The synthesis of guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes via activated fluorophenyl-amine reaction showcases precise control of cation functionality. This method avoids deleterious side reactions and enhances the stability of phenyl rings, offering advancements in polymer electrolyte development (Kim et al., 2011).

Fuel Cell Application of Sulfonated Block Copolymers

A study on the synthesis and properties of sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups has demonstrated their potential for fuel-cell applications. These copolymers exhibit higher water uptake, proton conductivity, and mechanical properties compared to random ones, suggesting their utility in enhancing fuel cell performance (Bae, Miyatake, & Watanabe, 2009).

properties

IUPAC Name |

N-(2,3-dimethylphenyl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23FN2O3S/c1-17-6-5-8-22(18(17)2)27-25(29)16-32(30,31)24-15-28(23-9-4-3-7-21(23)24)14-19-10-12-20(26)13-11-19/h3-13,15H,14,16H2,1-2H3,(H,27,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKJRRTDZNHNAHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23FN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-methyl-2,6-dioxo-8-{[4-(propan-2-yl)phenyl]amino}-2,3,6,7-tetrahydro-1H-purin-7-yl)acetic acid](/img/structure/B2409961.png)

![N-(3,5-dimethylphenyl)-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2409962.png)

![N-(4-acetylphenyl)-2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2409964.png)

![2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(4-isopropylphenyl)acetamide](/img/structure/B2409967.png)

![N-[(4-Methoxy-1-methylsulfonylpiperidin-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2409968.png)

![2-[2-(Propan-2-yl)phenoxy]benzonitrile](/img/structure/B2409974.png)

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-3-methoxybenzenecarbaldehyde](/img/structure/B2409975.png)

![2-({3-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2409976.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide](/img/structure/B2409977.png)